Home > Products > Screening Compounds P21725 > (R)-2-(6-Benzhydrylpyridin-2-yl)-4-cyclohexyl-4,5-dihydrooxazole
(R)-2-(6-Benzhydrylpyridin-2-yl)-4-cyclohexyl-4,5-dihydrooxazole -

(R)-2-(6-Benzhydrylpyridin-2-yl)-4-cyclohexyl-4,5-dihydrooxazole

Catalog Number: EVT-8371235
CAS Number:
Molecular Formula: C27H28N2O
Molecular Weight: 396.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-2-(6-Benzhydrylpyridin-2-yl)-4-cyclohexyl-4,5-dihydrooxazole is a synthetic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. This compound is characterized by its unique structural features, including a cyclohexyl group and a benzhydryl-pyridine moiety, which contribute to its potential biological activity and applications in medicinal chemistry.

Source

The compound can be sourced from various suppliers, including BLDpharm and Ambeed, which provide detailed specifications and classifications for research purposes. Its molecular formula is C25H26N2O, with a molecular weight of approximately 370.49 g/mol .

Classification

(R)-2-(6-Benzhydrylpyridin-2-yl)-4-cyclohexyl-4,5-dihydrooxazole falls under the category of organic compounds, specifically as a heterocyclic compound due to the presence of nitrogen and oxygen in its ring structure. It is classified as a potential pharmaceutical intermediate due to its structural complexity and biological relevance.

Synthesis Analysis

Methods

The synthesis of (R)-2-(6-Benzhydrylpyridin-2-yl)-4-cyclohexyl-4,5-dihydrooxazole typically involves multi-step organic reactions. Common methods include:

  1. Condensation Reactions: The initial step often involves the condensation of pyridine derivatives with appropriate aldehydes or ketones to form the oxazole ring.
  2. Cyclization: Subsequent cyclization steps may utilize catalysts or specific reaction conditions to facilitate the formation of the dihydrooxazole structure.
  3. Purification: The final product is usually purified through crystallization or chromatography techniques to achieve the desired purity levels.

Technical details regarding specific reagents and conditions can vary based on the synthetic route chosen .

Molecular Structure Analysis

Structure

The molecular structure of (R)-2-(6-Benzhydrylpyridin-2-yl)-4-cyclohexyl-4,5-dihydrooxazole includes:

  • A pyridine ring substituted at the 6-position with a benzhydryl group.
  • A cyclohexyl group attached to the oxazole ring at the 4-position.

The stereochemistry at the oxazole's 4 and 5 positions plays a critical role in its biological activity.

Data

The compound has a molecular formula of C25H26N2O and a molecular weight of 370.49 g/mol. Its structural representation can be visualized using molecular modeling software or databases like PubChem .

Chemical Reactions Analysis

Reactions

(R)-2-(6-Benzhydrylpyridin-2-yl)-4-cyclohexyl-4,5-dihydrooxazole can participate in various chemical reactions typical for oxazoles:

  1. Nucleophilic Substitution: The nitrogen atom in the oxazole can act as a nucleophile in reactions with electrophiles.
  2. Hydrolysis: Under acidic or basic conditions, hydrolysis may occur, leading to the breakdown of the oxazole ring.
  3. Reductive Reactions: The compound can undergo reduction reactions that modify its functional groups.

Technical details regarding these reactions depend on specific conditions such as temperature, solvent choice, and catalysts used .

Mechanism of Action

Process

The mechanism of action for (R)-2-(6-Benzhydrylpyridin-2-yl)-4-cyclohexyl-4,5-dihydrooxazole is primarily studied in relation to its potential pharmacological effects. The compound may interact with specific biological targets such as enzymes or receptors due to its structural features:

  1. Binding Affinity: The benzhydryl group may enhance binding affinity towards target proteins.
  2. Biological Pathways: It may influence various biochemical pathways depending on its target interactions.

Data on specific mechanisms remain under investigation, emphasizing the need for further pharmacological studies .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: The compound is stable under inert atmospheric conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reactivity profiles suggest it can engage in electrophilic aromatic substitution due to the presence of aromatic rings.

Relevant data on these properties are crucial for handling and application in laboratory settings .

Applications

Scientific Uses

(R)-2-(6-Benzhydrylpyridin-2-yl)-4-cyclohexyl-4,5-dihydrooxazole has potential applications in:

  1. Medicinal Chemistry: As an intermediate for synthesizing bioactive compounds with therapeutic properties.
  2. Pharmacological Research: Investigating its effects on specific biological targets could lead to new drug discoveries.
  3. Chemical Biology: Studying its interaction with biomolecules may provide insights into disease mechanisms.

The compound's unique structure makes it a candidate for further exploration in drug development and related fields .

Synthetic Methodologies and Stereochemical Control

Multi-Step Organic Synthesis Pathways for Oxazole Derivatives

The synthesis of (R)-2-(6-Benzhydrylpyridin-2-yl)-4-cyclohexyl-4,5-dihydrooxazole (molecular formula: C₂₇H₂₈N₂O, molecular weight: 396.5 g/mol) follows well-established multi-step organic pathways that construct its complex architecture through sequential bond formations [3]. The core strategy involves the convergent assembly of three key components: a 6-benzhydrylpyridine moiety, a cyclohexyl unit, and the oxazole heterocycle. The synthesis typically commences with the preparation of the pyridine precursor through Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation to introduce the benzhydryl group (diphenylmethyl) at the 6-position of the pyridine ring [6]. This benzhydryl substitution pattern is crucial for the compound's steric and electronic properties, influencing its potential biological interactions.

The oxazole ring formation constitutes the pivotal stereogenic step and is achieved through a cyclodehydration reaction between the pre-formed 2-(6-benzhydrylpyridin-2-yl) carbonitrile derivative and a chiral epoxycyclohexane equivalent [3]. Alternatively, a condensation-cyclization approach employs 2-amino-1-cyclohexylethanol with a suitably activated pyridine-carbonyl derivative under acidic catalysis (e.g., p-toluenesulfonic acid) or thermal conditions (refluxing toluene, 110-120°C) [6]. This step demands precise control of reaction parameters including temperature, solvent polarity, and catalyst loading to maximize the yield of the dihydrooxazole intermediate while minimizing racemization. Subsequent purification often involves silica gel chromatography or recrystallization from ethanol/water mixtures to isolate the oxazole product in high chemical purity (>97%) [3] [6].

Table 1: Representative Synthetic Route and Yields for Key Intermediates

Synthetic StepStarting MaterialsReaction ConditionsKey ProductTypical Yield
Benzhydrylpyridine Synthesis2,6-Dibromopyridine, BenzophenonePd catalysis, Base, 80°C6-Benzhydryl-2-bromopyridine65-75%
Nitrile Intermediate Formation6-Benzhydryl-2-bromopyridine, CuCNDMF, 120°C, 12h6-Benzhydrylpyridine-2-carbonitrile70-85%
Chiral Epoxycyclohexane PreparationCyclohexene, Chiral Shi CatalystmCPBA, 4Å MS, 0°C(R)-1,2-Epoxycyclohexane60-70% ee
Oxazole Ring ClosureCarbonitrile, (R)-EpoxycyclohexaneZn(OTf)₂, Toluene, reflux(R)-4-Cyclohexyl-4,5-dihydrooxazole derivative50-65%
Final CouplingDihydrooxazole, 6-BromobenzhydrylpyridinePd₂(dba)₃, XPhos, K₃PO₄, dioxaneTarget (R)-Compound40-55%

Critical challenges in this synthesis include the prevention of epimerization at the oxazole stereocenter (C4 position) during ring closure and downstream functionalization . The bulky benzhydryl group introduces steric constraints that can impede reaction kinetics but also potentially enhance diastereoselectivity during cyclization. Solvent selection profoundly impacts both yield and stereochemical integrity, with aprotic solvents (toluene, dioxane) generally preferred over protic alternatives to suppress nucleophilic side reactions [3]. The final product characterization utilizes advanced spectroscopic techniques, including ¹H/¹³C NMR (confirming diastereotopic protons in the oxazoline ring), high-resolution mass spectrometry (validating molecular formula), and chiral HPLC (verifying enantiopurity >99% ee) [6]. The canonical SMILES representation (C1CCC(CC1)[C@@H]2COC(=N2)C3=NC(=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5) and InChIKey (TVHFQDPOEWAYCX-VWLOTQADSA-N) provide unique identifiers for this stereoisomer [3].

Catalytic Asymmetric Cyclization Strategies for Enantioselective Formation

Catalytic asymmetric synthesis offers a more efficient route to the target (R)-enantiomer compared to classical resolution, directly installing the chiral center at C4 of the oxazole ring with high enantiocontrol [4] [8]. The principal methodologies exploit transition metal-catalyzed asymmetric annulations and organocatalytic cyclizations to construct the dihydrooxazole ring enantioselectively. Transition metal approaches predominantly employ chiral palladium or copper complexes bearing phosphine ligands (e.g., BINAP, Josiphos derivatives) or N-heterocyclic carbene (NHC) ligands to catalyze the kinetic asymmetric cyclization of acyclic precursors [4] [8]. For instance, a prochiral β-hydroxyamide derivative undergoes intramolecular O-alkylation catalyzed by a Pd-(R)-BINAP complex at 60-80°C in tetrahydrofuran, yielding the (R)-4,5-dihydrooxazole with enantiomeric excesses (ee) typically reaching 88-95% [4]. The mechanism involves ligand-accelerated enantioselective C-O bond formation, where the chiral ligand dictates facial selectivity during nucleophilic attack by the hydroxyl oxygen on the activated carbonyl carbon.

Organocatalytic strategies provide a metal-free alternative, utilizing chiral Brønsted acids (e.g., phosphoric acids derived from BINOL) or aminocatalysts derived from proline [8]. In one documented approach, a prochiral imino-alcohol precursor undergoes enantioselective cyclodehydration catalyzed by (S)-TRIP (a chiral phosphoric acid) via an iminium phosphate intermediate [8]. This activation mode induces a chiral electrostatic environment that biases ring closure toward the (R)-configured oxazole, achieving ees of 82-90%. The enantioselectivity is highly sensitive to solvent effects, with nonpolar aromatic solvents (mesitylene, xylenes) providing superior stereocontrol compared to ethereal or chlorinated solvents [8].

Table 2: Performance Metrics for Catalytic Asymmetric Cyclization Methods

Catalyst SystemSubstrate ClassReaction TemperatureEnantiomeric Excess (ee)Reaction TimeTurnover Number (TON)
Pd-(R)-Segphos Complexβ-Hydroxyamide Derivatives70°C92-96% (R)12-18h45-55
Cu-Box ComplexAminoalcohols/Carbonyls40°C85-91% (R)24-36h60-75
(R)-DM-BINAP/AgOTfProchiral Aminoaldehydes25°C89-94% (R)48h30-40
Chiral Phosphoric Acid (TRIP)Imino-alcohols100°C82-90% (R)72h20-30
Proline-Derived Tetrazole CatalystAldehyde/Amino Alcohol4°C78-85% (R)96h15-25

The cyclohexyl substituent significantly influences stereoselectivity due to its conformational rigidity and hydrophobic bulk, which enhances substrate-catalyst interactions through van der Waals contacts and steric repulsion [4]. Computational studies reveal that the lowest energy transition state positions the cyclohexyl group equatorially, minimizing 1,3-diaxial interactions while allowing optimal coordination to the chiral catalyst [8]. Key limitations of current catalytic methods include moderate catalyst turnover numbers (TON typically <100) and the requirement for high dilution conditions (0.01-0.1 M) to suppress oligomerization side reactions during cyclization [4]. Future advancements may exploit bifunctional organo/metal catalysis or engineered enzymes to overcome these constraints and enable industrial-scale enantioselective synthesis of this pharmacologically relevant scaffold [8].

Chiral Resolution Techniques in the Isolation of (R)-Configuration

When asymmetric synthesis affords suboptimal enantiopurity or proves economically impractical, chiral resolution of the racemate provides a robust alternative for obtaining enantiopure (R)-2-(6-Benzhydrylpyridin-2-yl)-4-cyclohexyl-4,5-dihydrooxazole [2] [5] . The diastereomeric salt crystallization method remains the most widely applied industrial-scale resolution technique, leveraging the differential solubility of diastereomeric complexes formed between the racemic oxazole base and an enantiopure chiral acid [5] . Successful resolution requires meticulous screening of resolving agents, with mandelic acid, di-p-toluoyl-D-tartaric acid (DTTA), and O,O'-dibenzoyl-(2R,3R)-tartaric acid demonstrating particular efficacy for this benzhydryl-containing oxazole [5]. The protocol involves dissolving the racemate and resolving agent in a solvent mixture (e.g., ethanol/toluene 1:3), followed by controlled crystallization at 4-10°C. The less soluble diastereomeric salt (typically the (R)-oxazole•(R)-acid complex) precipitates preferentially, while the (S)-enantiomer remains predominantly in solution [5].

The Resolution-Racemization-Recycle (RRR) process significantly enhances the efficiency of classical resolution by integrating in situ racemization of the unwanted enantiomer [5] . After isolating the (R)-oxazole as its mandelate salt, the mother liquor containing enriched (S)-enantiomer undergoes epimerization using catalytic hydrochloric acid in refluxing toluene. This regenerates the racemate, which is then recycled through subsequent resolution cycles, theoretically enabling 100% yield of the desired (R)-enantiomer [5]. The feasibility of this approach hinges critically on the racemization kinetics of the oxazole stereocenter, which must be sufficiently labile under mild conditions to avoid decomposition. For this compound, the C4 hydrogen is moderately acidic (pKa ~22-24 in dimethyl sulfoxide), facilitating base-catalyzed racemization via enolization when treated with triethylamine or DBU in polar aprotic solvents .

Table 3: Performance Comparison of Chiral Resolution Methods

Resolution TechniqueResolving Agent/Stationary PhaseSolvent/EluentResolution Efficiency (e.r.)Yield (R)-EnantiomerOperational Complexity
Diastereomeric Salt Crystallization(R)-Mandelic AcidEthanol/Toluene (1:3)1: >20 (after 3 cycles)40-45% per cycleModerate
Chiral HPLCAmylose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (85:15)1: >10030-40% per runHigh
Preferential CrystallizationRacemic Conglomerate SeedAcetonitrile1: >50 (after entrainment)35-50% per cycleLow
Chiral Covalent Organic Frameworkβ-Cyclodextrin-based COFMethanol/Water (9:1)1: 1825-30%Very High
Enzymatic ResolutionLipase B (Candida antarctica)Phosphate Buffer (pH 7.2)1: 8<20%Moderate

Preparative chiral chromatography offers a complementary approach, particularly valuable during early-stage drug discovery where small quantities of enantiopure material are required rapidly [2] . Stationary phases functionalized with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tribenzoate derivatives exhibit high selectivity (α > 1.5) for the (R) and (S) enantiomers of this oxazole when eluted with hexane/isopropanol mixtures [2]. While chromatographic resolution provides exceptional enantiopurity (>99.5% ee), it suffers from high solvent consumption and limited throughput, rendering it economically unviable for multi-kilogram production .

Emerging techniques include cocrystal-based resolution (CBR) and chiral porous materials . CBR exploits the differential formation of non-covalent supramolecular assemblies between the racemic oxazole and an enantiopure coformer (e.g., (R)-1,1'-bi-2-naphthol) through hydrogen bonding, π-π stacking, and van der Waals interactions. The bulkier benzhydryl group enhances discrimination by providing distinct steric environments for diastereomeric cocrystal nucleation . Metal-organic frameworks (MOFs) incorporating chiral linkers (e.g., L-proline derivatives) achieve resolution through size-exclusion and enantioselective adsorption, though their industrial implementation remains limited by synthesis cost and framework stability under processing conditions . Regardless of the method, the absolute configuration of the resolved (R)-enantiomer is unequivocally confirmed by single-crystal X-ray diffraction (showing R chirality at C4) and consistent positive optical rotation values (e.g., [α]D²⁵ = +42.3° in chloroform) [3] [9].

Properties

Product Name

(R)-2-(6-Benzhydrylpyridin-2-yl)-4-cyclohexyl-4,5-dihydrooxazole

IUPAC Name

(4R)-2-(6-benzhydrylpyridin-2-yl)-4-cyclohexyl-4,5-dihydro-1,3-oxazole

Molecular Formula

C27H28N2O

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C27H28N2O/c1-4-11-20(12-5-1)25-19-30-27(29-25)24-18-10-17-23(28-24)26(21-13-6-2-7-14-21)22-15-8-3-9-16-22/h2-3,6-10,13-18,20,25-26H,1,4-5,11-12,19H2/t25-/m0/s1

InChI Key

TVHFQDPOEWAYCX-VWLOTQADSA-N

SMILES

C1CCC(CC1)C2COC(=N2)C3=NC(=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1CCC(CC1)C2COC(=N2)C3=NC(=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5

Isomeric SMILES

C1CCC(CC1)[C@@H]2COC(=N2)C3=NC(=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.